An In-Depth Technical Guide to Fmoc-(R)-3-Thienylglycine: Properties, Synthesis, and Application
An In-Depth Technical Guide to Fmoc-(R)-3-Thienylglycine: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-(R)-3-thienylglycine (Fmoc-(R)-3-Thienylglycine), a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug discovery. The unique structural and electronic properties conferred by the thiophene moiety offer significant advantages in developing peptides with enhanced stability, binding affinity, and novel therapeutic functions. This document details the compound's physicochemical properties, provides validated protocols for its handling and incorporation in Solid-Phase Peptide Synthesis (SPPS), outlines methods for quality control and analytical characterization, and discusses its significance in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for next-generation peptide therapeutics.
Introduction
The repertoire of the 20 proteinogenic amino acids, while vast, often imposes limitations on the development of peptide-based therapeutics, primarily due to metabolic instability and restricted conformational diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these hurdles. Fmoc-(R)-3-Thienylglycine is a premier example of such a building block, merging the well-established utility of Fmoc-based peptide synthesis with the unique attributes of a thienyl side chain.
The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring but possesses distinct electronic properties, lipophilicity, and hydrogen-bonding capabilities.[1] Its integration into a peptide backbone can lead to peptides with enhanced proteolytic resistance, improved receptor binding, and novel conformational constraints.[1][2] This guide serves as a practical and authoritative resource for the effective utilization of Fmoc-(R)-3-Thienylglycine.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-(R)-3-Thienylglycine is the foundation for its successful application. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-(R)-3-thienylglycine | [3] |
| Synonyms | Fmoc-D-(3-thienyl)glycine | [3][4] |
| CAS Number | 1217706-09-6 | [3] |
| Molecular Formula | C₂₁H₁₇NO₄S | [3][4] |
| Molecular Weight | 379.43 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 184-190 °C | [3] |
| Optical Rotation | [α]D25 = -69 ± 2º (c=1 in DMF) | [3] |
| Purity (Typical) | ≥ 99% (HPLC) | [3][4] |
Solubility Profile
The large, hydrophobic Fmoc group confers good solubility in many polar aprotic organic solvents essential for SPPS. While quantitative data is not broadly published, empirical evidence and data from analogous compounds provide a reliable solubility guide.
| Solvent | Abbreviation | Type | Expected Solubility | Rationale / Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | The most common and effective solvent for SPPS. Fmoc-amino acids are generally very soluble.[5][6] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | An excellent alternative to DMF, known for high solvating power.[6][7] |
| Dichloromethane | DCM | Chlorinated | Limited to Moderate | Often used for resin swelling but may not be sufficient to fully dissolve the amino acid for coupling.[6] |
| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate | Used in HPLC mobile phases but less common as a primary SPPS solvent due to lower solvating power for some Fmoc-AAs.[5] |
Expert Insight: For practical applications, preparing stock solutions at concentrations of 0.4-0.5 M in high-purity, amine-free DMF or NMP is a validated starting point.[7] Always ensure the derivative is fully dissolved before initiating the coupling reaction to prevent incomplete acylation.
Storage and Handling
Proper storage is critical to maintain the integrity and purity of the compound.
-
Storage Temperature: Store at 0-8 °C.[3] Some suppliers recommend 0-5 °C for long-term storage.[4]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[3]
-
Stability: The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.[3]
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(R)-3-Thienylglycine into a peptide sequence follows the standard Fmoc-SPPS workflow. However, as an aryl glycine derivative, special attention must be paid to the coupling step to mitigate the risk of racemization.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Recommended Protocol for Fmoc Deprotection
The removal of the Fmoc group is a standard procedure, achieved via a base-catalyzed β-elimination mechanism.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution. To ensure complete removal, repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[8][9]
Critical Insights on Coupling and Racemization Control
Aryl glycine residues, including phenylglycine and thienylglycine, are susceptible to racemization during the activation/coupling step due to the increased acidity of the α-proton.[9] Standard base-mediated activation methods (e.g., HBTU/DIPEA) can exacerbate this issue.
Causality: The strong base used during activation can abstract the α-proton of the activated amino acid (e.g., the HOBt-ester), leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in epimerization.
To ensure the stereochemical integrity of the final peptide, the use of a coupling reagent known to suppress racemization is highly recommended .
Recommended Coupling Reagent: DEPBT
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent that has demonstrated remarkable resistance to racemization, particularly for sensitive amino acids like aryl glycines.[5][7]
Caption: Recommended coupling pathway using DEPBT to minimize racemization.
Validated Protocol for DEPBT Coupling
-
Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-(R)-3-Thienylglycine (3-4 equivalents relative to resin loading) and DEPBT (3-4 equivalents) in DMF.
-
Add Base: Add Diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution.
-
Couple to Resin: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture for 2-4 hours at room temperature. Coupling times may need to be extended for sterically hindered sequences.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) and DCM (3-5 cycles).
Part 3: Quality Control & Analytical Characterization
Rigorous analytical chemistry is essential to validate the purity and identity of both the starting material and the final peptide product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-(R)-3-Thienylglycine.
| Parameter | Typical Condition |
| Column | C18 Silica-based (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | A linear gradient, e.g., 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm (for the Fmoc group) |
| Expected Result | A single major peak with purity ≥99%.[3][4] |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.
-
Molecular Formula: C₂₁H₁₇NO₄S
-
Monoisotopic Mass: 379.09 g/mol
-
Expected Ion (Positive Mode): [M+H]⁺ at m/z 380.1
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 378.1
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation. While a specific public spectrum for Fmoc-(R)-3-Thienylglycine is not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds like Fmoc-Glycine.[10][11]
-
¹H NMR:
-
Fmoc Group Protons: A series of multiplets between ~7.2 and 7.8 ppm.
-
Fmoc CH and CH₂ Protons: Signals around ~4.2-4.4 ppm.
-
Thienyl Protons: Three distinct signals in the aromatic region, characteristic of a 3-substituted thiophene ring.
-
α-Proton: A singlet or doublet (depending on coupling to the amide proton) around ~5.5-6.0 ppm.
-
Amide (NH) Proton: A doublet around ~7.0-8.0 ppm.
-
Carboxylic Acid (OH) Proton: A broad singlet, often not observed or located far downfield (>10 ppm).
-
-
¹³C NMR:
-
Carbonyl (Carboxylic Acid): ~170-175 ppm.
-
Carbonyl (Carbamate): ~156 ppm.
-
Fmoc Aromatic Carbons: ~120-145 ppm.
-
Thienyl Aromatic Carbons: ~125-140 ppm.
-
Fmoc CH₂: ~67 ppm.
-
α-Carbon: ~55-60 ppm.
-
Fmoc CH: ~47 ppm.
-
Part 4: Significance in Drug Discovery & Development
The incorporation of Fmoc-(R)-3-Thienylglycine is a strategic choice in the design of peptide therapeutics. The thienyl side chain can introduce several beneficial properties:
-
Enhanced Proteolytic Stability: The steric bulk of the thienyl group can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.[1]
-
Modulation of Conformation: The rigid, aromatic nature of the thiophene ring can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.
-
Improved Binding Interactions: The sulfur atom and aromatic π-system of the thiophene ring can participate in unique non-covalent interactions (e.g., sulfur-aromatic interactions, hydrogen bonding) with biological targets, potentially increasing binding affinity and selectivity.[3]
-
Fine-Tuning Lipophilicity: The thienyl group can modulate the overall lipophilicity of a peptide, which is a critical parameter for cell permeability and pharmacokinetic properties.[2]
These features make Fmoc-(R)-3-Thienylglycine a valuable tool for developing novel peptide agonists, antagonists, and enzyme inhibitors for a wide range of therapeutic areas, from oncology to metabolic diseases.[2][12]
Conclusion
Fmoc-(R)-3-Thienylglycine is a high-value, non-canonical amino acid that empowers medicinal chemists and peptide scientists to engineer peptides with superior therapeutic properties. Its successful application hinges on a solid understanding of its physicochemical characteristics and, most critically, the implementation of synthesis strategies that preserve its stereochemical integrity. By employing racemization-suppressing coupling reagents like DEPBT and adhering to rigorous analytical quality control, researchers can confidently incorporate this building block to explore new frontiers in peptide-based drug discovery.
References
- 1. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemwhat.com [chemwhat.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FMOC-(R)-3-THIENYLGLYCINE USP/EP/BP suppliers & manufacturers in China [m.chemicalbook.com]
